molecular formula C13H13N B14112550 4-Cyclopropyl-2-methylquinoline

4-Cyclopropyl-2-methylquinoline

Cat. No.: B14112550
M. Wt: 183.25 g/mol
InChI Key: IWVWNIBRYZQJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Catalysts such as transition metals and green solvents like ethanol are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline amines .

Scientific Research Applications

4-Cyclopropyl-2-methylquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death. Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the cyclopropyl group but retains the methyl group.

    4-Cyclopropylquinoline: Lacks the methyl group but retains the cyclopropyl group.

Uniqueness: 4-Cyclopropyl-2-methylquinoline is unique due to the presence of both cyclopropyl and methyl groups, which enhance its chemical stability and biological activity compared to its simpler counterparts. This combination of functional groups allows for more diverse applications and potentially greater efficacy in various fields .

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

4-cyclopropyl-2-methylquinoline

InChI

InChI=1S/C13H13N/c1-9-8-12(10-6-7-10)11-4-2-3-5-13(11)14-9/h2-5,8,10H,6-7H2,1H3

InChI Key

IWVWNIBRYZQJKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3CC3

Origin of Product

United States

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